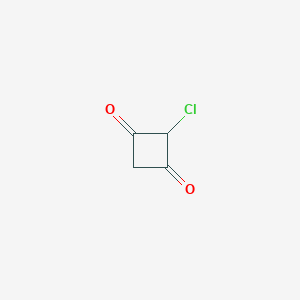![molecular formula C30H27N3O3 B14480685 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 65515-50-6](/img/structure/B14480685.png)
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by the presence of three ethenylphenyl groups attached to the triazinane core, making it a highly substituted and potentially reactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the trimerization of nitriles or the condensation of amidines with phosgene. One common method is the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene under controlled conditions . Another approach involves the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization reactions using cyanogen chloride or cyanamide as starting materials. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with a wide range of applications in agriculture and industry.
Melamine: A triazine derivative used in the production of resins and plastics.
Cyanuric Acid: Another triazine derivative used in the production of disinfectants and herbicides.
Uniqueness
1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other triazine derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
65515-50-6 |
|---|---|
Molekularformel |
C30H27N3O3 |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
1,3,5-tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H27N3O3/c1-4-22-13-7-10-16-25(22)19-31-28(34)32(20-26-17-11-8-14-23(26)5-2)30(36)33(29(31)35)21-27-18-12-9-15-24(27)6-3/h4-18H,1-3,19-21H2 |
InChI-Schlüssel |
WRHRXWVXWBGIAP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3C=C)CC4=CC=CC=C4C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
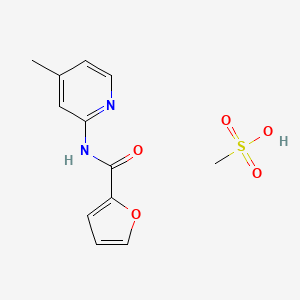

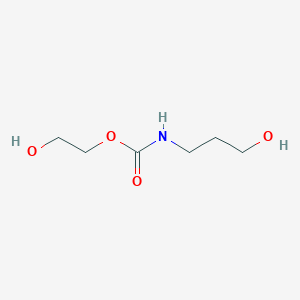
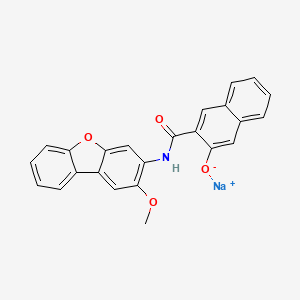

![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)


![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
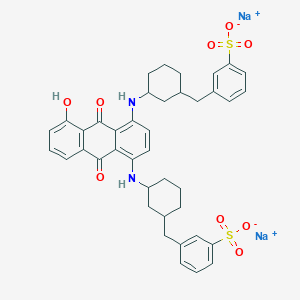
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
